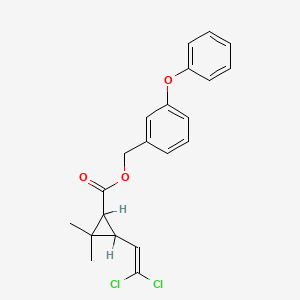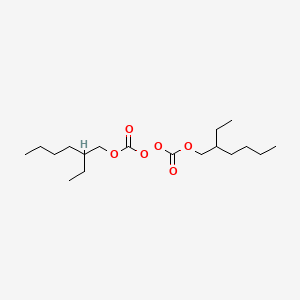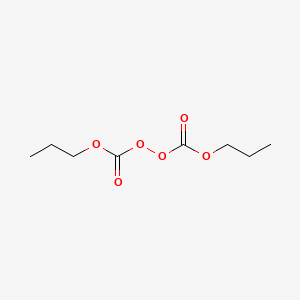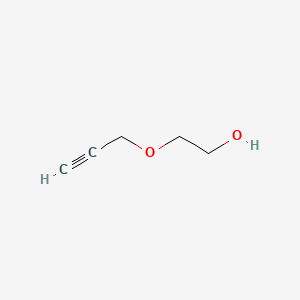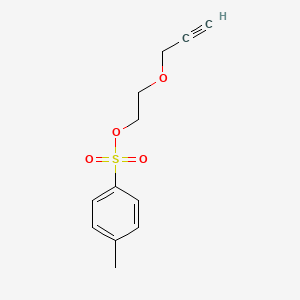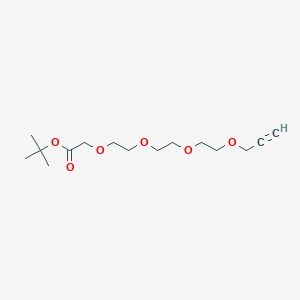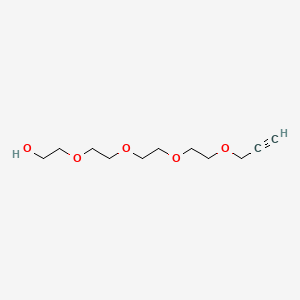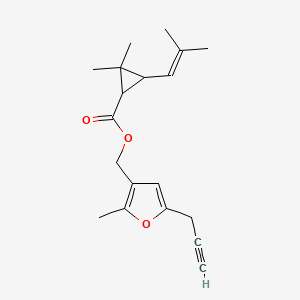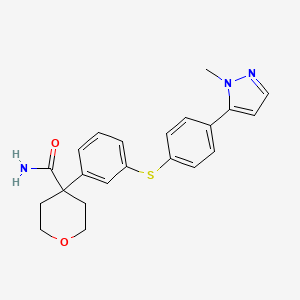
PF-4191834
Übersicht
Beschreibung
PF-4191834, auch bekannt als 4-(3-(4-(1-Methyl-1H-pyrazol-5-yl)phenylthio)phenyl)-tetrahydro-2H-pyran-4-carboxamid, ist ein neuartiger, selektiver, nicht-redox-Inhibitor des Enzyms 5-Lipoxygenase. Dieses Enzym spielt eine entscheidende Rolle im Stoffwechsel von Arachidonsäure und führt zur Produktion von Leukotrienen und anderen proinflammatorischen Lipidmediatoren. This compound hat eine signifikante Wirksamkeit bei der Reduzierung von Entzündungen und Schmerzen gezeigt, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg umfasst typischerweise:
Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Pyrazolrings.
Thioetherbildung: Der Pyrazolring wird dann über eine Thioetherbindung mit einer Phenylthiogruppe gekoppelt.
Pyranringbildung: Der letzte Schritt beinhaltet die Bildung des Tetrahydropyranrings, wodurch die Synthese von this compound abgeschlossen wird.
Industrielle Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich eine Optimierung der Synthese im Labormaßstab, um Skalierbarkeit, Kosteneffizienz und Reinheit zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als selektiver Inhibitor von 5-Lipoxygenase wird PF-4191834 in Studien verwendet, um die Rolle des Enzyms im Stoffwechsel von Arachidonsäure und der Produktion von Leukotrienen zu verstehen.
Biologie: Die Verbindung wird verwendet, um die biologischen Pfade zu untersuchen, die 5-Lipoxygenase und ihre Auswirkungen auf Zellfunktionen beinhalten.
Medizin: this compound hat sich bei der Behandlung von entzündlichen Erkrankungen wie Asthma und rheumatoider Arthritis als vielversprechend erwiesen, indem es die Produktion von proinflammatorischen Mediatoren hemmt.
Industrie: Die entzündungshemmenden Eigenschaften der Verbindung machen sie zu einem potenziellen Kandidaten für die Entwicklung neuer therapeutischer Wirkstoffe für verschiedene entzündliche Erkrankungen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv das Enzym 5-Lipoxygenase hemmt. Dieses Enzym katalysiert die Umwandlung von Arachidonsäure in Leukotriene, die starke Vermittler von Entzündungen sind. Durch die Hemmung von 5-Lipoxygenase reduziert this compound die Produktion von Leukotrienen, wodurch Entzündungen und Schmerzen verringert werden. Die Verbindung zeigt eine hohe Selektivität für 5-Lipoxygenase gegenüber anderen Lipoxygenase-Isoformen und Cyclooxygenase-Enzymen, was sie zu einem hochspezifischen Inhibitor macht .
Wirkmechanismus
PF-4191834 exerts its effects by selectively inhibiting the enzyme 5-lipoxygenase. This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby decreasing inflammation and pain. The compound demonstrates high selectivity for 5-lipoxygenase over other lipoxygenase isoforms and cyclooxygenase enzymes, making it a highly specific inhibitor .
Biochemische Analyse
Biochemical Properties
PF-4191834 exhibits good potency in enzyme- and cell-based assays . It is a potent 5-LOX inhibitor, with an IC50 of 229 ± 20 nM . It demonstrates approximately 300-fold selectivity for 5-LOX over 12-LOX and 15-LOX and shows no activity toward the cyclooxygenase enzymes .
Cellular Effects
In cellular assays, this compound has shown to inhibit 5-LOX in human blood cells, with an IC80 of 370 ± 20 nM . This inhibitory concentration correlates well with plasma exposures needed for in vivo efficacy in inflammation in models of inflammatory pain .
Molecular Mechanism
This compound acts on free arachidonic acid (AA) to inhibit the formation of proinflammatory leukotrienes (LTs) . It does not inhibit significantly the COX-1/2 enzymes or the 12- or 15-LOX enzymes at concentrations up to 30 μM .
Temporal Effects in Laboratory Settings
The combination of potency in cells and in vivo, together with a sustained in vivo effect, provides this compound with an overall pharmacodynamic improvement consistent with once a day dosing .
Dosage Effects in Animal Models
This compound has shown good potency in a rat model of acute inflammation
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the 5-LOX enzyme . This inhibition prevents the formation of proinflammatory leukotrienes .
Vorbereitungsmethoden
The synthesis of PF-4191834 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring.
Thioether formation: The pyrazole ring is then coupled with a phenylthio group through a thioether linkage.
Pyran ring formation: The final step involves the formation of the tetrahydropyran ring, completing the synthesis of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and purity.
Analyse Chemischer Reaktionen
PF-4191834 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine funktionellen Gruppen betreffen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom in der Thioetherbindung.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe in der Carboxamid-Einheit auftreten.
Substitution: Die aromatischen Ringe in this compound können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
PF-4191834 ist einzigartig in seiner nicht-redox-Hemmung von 5-Lipoxygenase, wodurch es sich von anderen Inhibitoren wie Zileuton unterscheidet, das über einen Redoxmechanismus wirkt. Ähnliche Verbindungen umfassen:
Zileuton: Ein Redox-Inhibitor von 5-Lipoxygenase, der zur Behandlung von Asthma eingesetzt wird.
Licofelone: Ein dualer Inhibitor von 5-Lipoxygenase und Cyclooxygenase, der derzeit in der klinischen Entwicklung für entzündliche Erkrankungen ist.
Flavocoxid: Ein medizinisches Lebensmittel, das sowohl 5-Lipoxygenase- als auch Cyclooxygenase-Enzyme hemmt
Der nicht-redox-Mechanismus von this compound bietet einen deutlichen Vorteil, indem er das Risiko oxidativer Nebenwirkungen reduziert, was es zu einer sichereren und effektiveren Option für die Langzeitnutzung macht .
Eigenschaften
IUPAC Name |
4-[3-[4-(2-methylpyrazol-3-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-25-20(9-12-24-25)16-5-7-18(8-6-16)28-19-4-2-3-17(15-19)22(21(23)26)10-13-27-14-11-22/h2-9,12,15H,10-11,13-14H2,1H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQWYLVSNPCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145573 | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029317-21-2 | |
| Record name | PF-4191834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029317212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-4191834 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11645 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-4191834 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-4191834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX55DXP4T1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
